N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C23H30N4O7S and its molecular weight is 506.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound and its derivatives.
Synthesis
The synthesis of this compound involves several key steps that include the formation of the benzo[d][1,3]dioxole moiety and the thiazole-linked piperazine structure. The compound is typically synthesized through multi-step organic reactions, including coupling reactions that allow for the incorporation of various functional groups to enhance biological activity.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In vitro studies have shown that derivatives with a similar structure can induce apoptosis in cancer cell lines such as MCF7 and U87. The IC50 values for these compounds ranged from 25 μM to 45 μM, indicating moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin (IC50 = 0.0316 μM) .
Compound | Cell Line | IC50 (μM) |
---|---|---|
N-(benzo[d][1,3]dioxol-5-yl)... | MCF7 | 25.72 ± 3.95 |
Similar derivative | U87 | 45.2 ± 13.0 |
Antimicrobial Activity
The compound also shows promise against various bacterial strains. Studies have demonstrated that thiazole derivatives exhibit potent antibacterial activity against Staphylococcus aureus with minimal inhibitory concentrations (MICs) as low as 0.015 mg/mL .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to specific structural features:
- Benzo[d][1,3]dioxole Moiety : This component enhances lipophilicity and allows for better membrane permeability.
- Thiazole Ring : The presence of the thiazole group is crucial for the antimicrobial activity observed in various studies.
- Piperazine Linker : This segment contributes to receptor binding affinity and may influence pharmacokinetics.
Case Studies
A notable study involved the evaluation of a series of thiazole-based compounds against prostate cancer cell lines (PC3 and LNCaP). The results indicated that certain derivatives had IC50 values ranging from 11.2 μM to 12.19 μM, highlighting their potential as therapeutic agents in cancer treatment .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S.C2H2O4/c1-21(2,3)18-13-29-20(23-18)12-25-8-6-24(7-9-25)11-19(26)22-15-4-5-16-17(10-15)28-14-27-16;3-1(4)2(5)6/h4-5,10,13H,6-9,11-12,14H2,1-3H3,(H,22,26);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHZZVSESMKTFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)CC(=O)NC3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.